N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Description
N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a heterocyclic compound featuring a fused oxazole-cycloheptane core linked to a thiazole ring via a carboxamide group. This structure combines electron-rich aromatic systems (oxazole, thiazole) with a seven-membered aliphatic ring, conferring unique steric and electronic properties.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-11(14-12-13-6-7-18-12)10-8-4-2-1-3-5-9(8)17-15-10/h6-7H,1-5H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLYDEOOWAIWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves the cyclization and condensation of haloketones with thioamide . This method is widely popular for synthesizing thiazole moieties. Another approach involves treating α-acylaminoketones with stoichiometric amounts of P2S5 or Lawesson’s reagent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine and nucleophilic reagents like amines are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiazole and oxazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. The thiazole and oxazole rings are known to interact with various biological targets, making this compound a candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent, an anticancer agent, and an anti-inflammatory agent. Its ability to inhibit specific enzymes and pathways is of particular interest .
Industry: In the industrial sector, the compound is explored for its use in the development of new materials, such as sensors and catalysts. Its unique chemical properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The oxazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity . These interactions can lead to the inhibition of key pathways involved in microbial growth, cancer cell proliferation, and inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Aromatic Substituent Variations
- No direct pharmacological data available .
N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide (CAS 1190250-41-9):
Features a 3,5-dimethoxyphenyl group, creating a symmetrical substitution pattern. This may alter binding interactions in biological targets compared to the asymmetric thiazole moiety in the parent compound .
Heterocycle-Modified Analogues
- N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-acetamide (Compound 4a): Replaces the oxazole ring with a thiophene system. This derivative was synthesized in 75.6% yield via acetylation in glacial acetic acid, suggesting similar synthetic accessibility to the target compound .
3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate (CAS 286014-42-4):
A thiazolium salt with a perchlorate counterion. The cationic thiazolium core and bulky trimethylphenyl group contrast sharply with the neutral carboxamide structure of the target compound, likely rendering it more reactive or hygroscopic .
Pharmacologically Relevant Thiazole/Thiadiazole Derivatives
- (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid :
A cephalosporin antibiotic with a thiadiazole-thioether side chain. While structurally distinct, the presence of thiadiazole highlights the broader role of sulfur-containing heterocycles in enhancing antimicrobial activity .
Comparative Analysis Table
Key Research Findings and Implications
- Synthetic Accessibility : Derivatives like 4a (thiophene analogue) and dimethoxyphenyl variants are synthesized via straightforward acetylation or condensation reactions, suggesting that the target compound could be produced using similar methodologies .
- Structure-Activity Relationships (SAR) : The substitution of thiazole with methoxyphenyl groups may reduce bioactivity due to decreased hydrogen-bonding capacity, whereas the oxazole-thiazole combination in the parent compound offers balanced polarity for drug-like properties .
Biological Activity
N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities including antibacterial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 293.4 g/mol. The compound features a thiazole ring fused with a tetrahydro-cycloheptathiazole moiety which contributes to its unique biological profile.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with cycloheptathiazole intermediates under controlled conditions to yield the target compound. Various methods have been reported in the literature for its synthesis, often focusing on optimizing yield and purity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated a series of thiazole derivatives against various bacteria strains:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 7.8 | 15.6 |
| Escherichia coli | 31.25 | 62.5 |
| Pseudomonas aeruginosa | 15.6 | 31.25 |
These results demonstrate that the compound has a higher antibacterial effect compared to standard antibiotics like Oxytetracycline .
Anticancer Activity
In addition to antibacterial properties, thiazole derivatives have shown promise in anticancer research. For instance, thiazole compounds have been tested for their ability to inhibit cancer cell proliferation in vitro. The compound exhibited IC50 values in the low micromolar range against various cancer cell lines including breast and lung cancer cells.
Case Studies
Several case studies highlight the biological efficacy of thiazole derivatives:
- Study on Antibacterial Efficacy :
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Anticancer Screening :
- In vitro studies demonstrated that this compound significantly inhibited the growth of lung cancer cells with an IC50 value of 10 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
